Amonafide-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

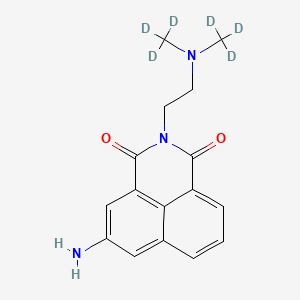

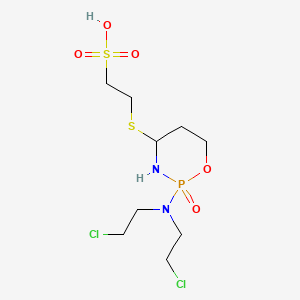

Amonafide-d6 is a labeled variant of Amonafide . It is a Topo II inhibitor and an antitumor agent . Amonafide-d6 is also known as Nafidimide-d6, Quinamed-d6, and Xanafide-d6 . It has a molecular weight of 289.36 and a molecular formula of C16H11D6N3O2 .

Molecular Structure Analysis

Amonafide-d6 has a molecular formula of C16H11D6N3O2 . The structure of Amonafide, which Amonafide-d6 is based on, can be found in various databases .

科学的研究の応用

Anticancer Properties and Derivatives

Amonafide is recognized for its anticancer potential, particularly as a DNA intercalator and topoisomerase II inhibitor. Researchers Norton et al. (2008) synthesized derivatives of amonafide to retain its anticancer properties while avoiding toxic metabolism. These derivatives, termed numonafides, demonstrated similar cancer cell-selective growth inhibition and were effective against metastatic potential markers (Norton et al., 2008). Zhu et al. (2007) synthesized a novel amonafide analogue, R16, showing more potent anticancer activity than amonafide, particularly against multidrug-resistant cells (Zhu et al., 2007). Liu et al. (2011) explored numonafides like MEAN and AN, finding them similarly effective as amonafide in cancer treatment but with reduced toxicity (Liu et al., 2011).

Mechanisms of Action and Efficacy

Van Quaquebeke et al. (2007) developed a novel naphthalimide derivative, UNBS3157, with a mechanism inducing autophagy and senescence in cancer cells, offering higher efficacy and lower toxicity compared to amonafide (Van Quaquebeke et al., 2007). Xie et al. (2011) developed 5-non-amino aromatic substituted naphthalimides, aiming to avoid amonafide's high-variable toxicity and demonstrating better activity against certain cell lines (Xie et al., 2011).

Potential in Specific Cancers

Freeman et al. (2012) highlighted the potential of amonafide in treating secondary and treatment-associated acute myeloid leukemia, though its survival advantage over standard care was not demonstrated in randomized studies (Freeman et al., 2012). Zhao et al. (2018) explored a glycopolymer/nanodiamond hybrid drug delivery system using amonafide for breast cancer treatment, showcasing effective cancer cell inhibition (Zhao et al., 2018).

Comparison with Other Topoisomerase II Inhibitors

Green et al. (2011) analyzed gene expression studies to compare the chemoresistance and chemosensitivity profiles of amonafide with other TopoII inhibitors, revealing unique properties that could enhance its efficacy in combination therapies (Green et al., 2011).

Clinical Trials and Safety

Allen et al. (2010) conducted phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia, showing significant antileukemic activity and an acceptable safety profile (Allen et al., 2010).

将来の方向性

特性

IUPAC Name |

5-amino-2-[2-[bis(trideuteriomethyl)amino]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPALIKSFLSVKIS-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amonafide-d6 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)

![2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol](/img/structure/B565130.png)